Aerobic Epoxidation Rate: FC-75 vs. Dichloromethane
In the aerobic epoxidation of 1,2-dihydronaphthalene using molecular oxygen and pivalaldehyde as the oxidant system, the reaction rate in perfluoro-2-butyltetrahydrofuran (FC-75) is approximately three times greater than the rate observed in dichloromethane (CH₂Cl₂) under otherwise identical conditions [1]. This rate enhancement is attributed to the markedly higher oxygen solubility in the fluorinated medium, which increases the local concentration of the terminal oxidant and accelerates the rate-determining oxygen-transfer step.
| Evidence Dimension | Relative epoxidation reaction rate |
|---|---|
| Target Compound Data | Approximately 3× the rate observed in CH₂Cl₂ (qualitatively reported as proceeding three times faster) |
| Comparator Or Baseline | Dichloromethane (CH₂Cl₂) |
| Quantified Difference | ~3-fold rate enhancement |
| Conditions | Aerobic epoxidation of 1,2-dihydronaphthalene; O₂ / pivalaldehyde oxidant system; 25 °C |
Why This Matters
This rate differential demonstrates that FC-75 is not merely an inert spectator solvent but actively enhances oxidative transformations; substituting a non-fluorinated solvent would require three-fold longer reaction times or elevated temperatures to achieve equivalent conversion, directly impacting process throughput and energy consumption.
- [1] Manganese(III) acetate dihydrate catalyzed aerobic epoxidation of unfunctionalized olefins in fluorous solvents. Tetrahedron 1998, 54 (26), 7457–7464. View Source
